molecular formula C18H21N5 B2441913 N,N-Dimethyl-1-(4-methylphenyl)-N'-pyrido[3,4-d]pyrimidin-4-ylethane-1,2-diamine CAS No. 2379951-86-5

N,N-Dimethyl-1-(4-methylphenyl)-N'-pyrido[3,4-d]pyrimidin-4-ylethane-1,2-diamine

Cat. No. B2441913
CAS RN: 2379951-86-5
M. Wt: 307.401
InChI Key: BNLZIWMWAZHYDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-1-(4-methylphenyl)-N'-pyrido[3,4-d]pyrimidin-4-ylethane-1,2-diamine (referred to as "compound X" in This paper will provide an overview of the synthesis method of compound X, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Mechanism of Action

The mechanism of action of compound X is not fully understood. However, it is believed that compound X exerts its therapeutic effects by modulating various signaling pathways in cells. For example, compound X has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects in cells. One study found that compound X increases the activity of antioxidant enzymes, which can help protect cells from oxidative stress. Another study showed that compound X can modulate the expression of various genes involved in cell growth and survival.

Advantages and Limitations for Lab Experiments

One advantage of using compound X in lab experiments is its specificity. Compound X has been shown to selectively modulate certain signaling pathways, which can help researchers study the effects of these pathways on cells. However, one limitation of using compound X is its potential toxicity. Further studies are needed to determine the optimal concentration of compound X to use in experiments.

Future Directions

There are several future directions for research on compound X. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. Another area of interest is its potential use in combination with other drugs to enhance their therapeutic effects. Additionally, further studies are needed to determine the optimal dosing and toxicity of compound X in animal models.

Synthesis Methods

The synthesis of compound X involves a series of chemical reactions. The starting material is 4-methylacetophenone, which is reacted with pyridine-2-carboxaldehyde to form an intermediate compound. This intermediate is then reacted with guanidine carbonate to form compound X. The final product is purified using column chromatography.

Scientific Research Applications

Compound X has been studied for its potential therapeutic applications in various diseases. One study found that compound X has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Another study showed that compound X has anti-tumor effects by inducing apoptosis in cancer cells. Additionally, compound X has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease.

properties

IUPAC Name

N,N-dimethyl-1-(4-methylphenyl)-N'-pyrido[3,4-d]pyrimidin-4-ylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5/c1-13-4-6-14(7-5-13)17(23(2)3)11-20-18-15-8-9-19-10-16(15)21-12-22-18/h4-10,12,17H,11H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLZIWMWAZHYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC2=NC=NC3=C2C=CN=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]pyrido[3,4-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.